molecular formula C9H15N3O2 B1524619 Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate CAS No. 1254120-12-1

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate

Cat. No.: B1524619
CAS No.: 1254120-12-1
M. Wt: 197.23 g/mol
InChI Key: BTLBBSVDHIWMDW-UHFFFAOYSA-N
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Description

Tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate is a chemical compound with the molecular formula C9H15N3O2. It is characterized by the presence of a tert-butyl group, an amino group, a cyano group, and an azetidine ring, making it a versatile intermediate in organic synthesis.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with azetidine-1-carboxylate as the core structure.

  • Reaction Steps: The azetidine ring is functionalized with an amino group and a cyano group through a series of reactions involving reagents like cyanogen bromide and ammonia.

  • Protection and Deprotection: The tert-butyl group is often introduced to protect the amino group during synthesis and is later removed if necessary.

Industrial Production Methods:

  • Batch Production: The compound is produced in batches using controlled reaction conditions to ensure purity and yield.

  • Purification: Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Types of Reactions:

  • Oxidation: The amino group can be oxidized to form various derivatives.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The azetidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or nitric acid are used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

  • Substitution: Nucleophiles like alkyl halides are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Amides, nitro compounds, etc.

  • Reduction Products: Primary amines, secondary amines, etc.

  • Substitution Products: Alkylated azetidines.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. Biology: It serves as a building block in the synthesis of biologically active molecules. Medicine: It is utilized in the development of drugs targeting various diseases. Industry: It finds applications in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

  • Tert-butyl 3-cyanoazetidine-1-carboxylate: Similar structure but lacks the amino group.

  • Tert-butyl 3-(cyanomethyl)azetidine-1-carboxylate: Similar structure but with a different substituent on the azetidine ring.

Uniqueness:

  • The presence of both amino and cyano groups in tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate makes it more reactive and versatile compared to similar compounds.

This compound's unique combination of functional groups and its ability to undergo various chemical reactions make it a valuable tool in scientific research and industrial applications.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

tert-butyl 3-amino-3-cyanoazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-8(2,3)14-7(13)12-5-9(11,4-10)6-12/h5-6,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTLBBSVDHIWMDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)(C#N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 3-cyano-3-diallylamino-azetidine 1-carboxylic acid tert-butyl ester (143.5 mg, 0.5174 mmol), 1,3-dimethylbarbituric acid (242.5 mg, 1.553 mmol) and tetrakis(triphenylphosphine)palladium(0) (30.3 mg, 0.0262 mmol) in dichloromethane (1.3 ml) was stirred at 40° C. for five hours. A saturated aqueous sodium bicarbonate solution was added to the reaction mixture, followed by extraction with ethyl acetate. The organic layer was then dried over MgSO4 and concentrated under reduced pressure. The resulting residue was purified by silica gel column chromatography (hexane-ethyl acetate) to give 3-amino-3-cyano-azetidine-1-carboxylic acid tert-butyl ester (98 mg, 96%).
Name
3-cyano-3-diallylamino-azetidine 1-carboxylic acid tert-butyl ester
Quantity
143.5 mg
Type
reactant
Reaction Step One
Quantity
242.5 mg
Type
reactant
Reaction Step One
Quantity
1.3 mL
Type
solvent
Reaction Step One
Quantity
30.3 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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